1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane
Description
1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane (CAS 2116-84-9) is a branched trisiloxane derivative characterized by:
- Hexamethyl groups at positions 1, 5, and 3.
- A 2-(1,1,3,3-tetramethyldisiloxanyl)ethyl substituent at position 2.
- A trimethylsilyloxy group at position 3.
This structure confers unique properties, such as enhanced thermal stability and hydrophobicity, making it suitable for cosmetic formulations (e.g., as a silicone emollient or lubricant) . Its registration under the EU REACH regulation highlights its industrial relevance and safety scrutiny .
Properties
CAS No. |
94237-16-8 |
|---|---|
Molecular Formula |
C15H43O4Si6 |
Molecular Weight |
456.01 g/mol |
InChI |
InChI=1S/C15H43O4Si6/c1-20(2)16-24(12,13)14-15-25(17-21(3,4)5,18-22(6,7)8)19-23(9,10)11/h14-15H2,1-13H3 |
InChI Key |
LGJLPMYXDWSWCM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Trisiloxane Core
- Starting materials : Hexamethyldisiloxane derivatives or chlorosilanes such as hexamethyldisilazane or trimethylchlorosilane.
- Method : Controlled hydrolysis of chlorosilanes or alkoxysilanes under anhydrous conditions to form silanol intermediates, followed by condensation to yield the trisiloxane backbone.
- Conditions : Use of anhydrous solvents (e.g., toluene, hexane), low temperature to moderate temperature (0–50 °C), and acid or base catalysis to control polymerization degree.
Introduction of the 2-(1,1,3,3-Tetramethyldisiloxanyl)ethyl Group
- Approach : The disiloxanyl ethyl substituent can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) on the trisiloxane intermediate with a disiloxane-containing nucleophile.
- Alternative : Hydrosilylation of vinyl-functionalized trisiloxane with tetramethyldisiloxane under platinum catalysis to install the disiloxanyl ethyl side chain.
- Catalysts : Platinum-based catalysts such as Karstedt’s catalyst or Speier’s catalyst are commonly used for hydrosilylation.
- Solvents : Nonpolar solvents like toluene or xylene.
Selective Trimethylsilylation
- Reagents : Trimethylsilyl chloride (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA) for silylation of hydroxyl groups.
- Conditions : Typically performed in the presence of a base such as imidazole or pyridine to scavenge HCl formed during the reaction.
- Temperature : Room temperature to mild heating (25–60 °C).
- Outcome : Formation of the trimethylsilyl ether at the 3-position hydroxyl group, protecting it from further reactions.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Hydrolysis and condensation | Hexamethyldisilazane + H2O, acid/base catalyst | Trisiloxane core with silanol groups |
| 2 | Nucleophilic substitution or hydrosilylation | Disiloxanyl ethyl nucleophile or hydrosilylation catalyst (Pt) | Trisiloxane with 2-(1,1,3,3-tetramethyldisiloxanyl)ethyl substituent |
| 3 | Trimethylsilylation | TMSCl + base (imidazole), solvent (toluene) | Final compound with trimethylsilyl ether group |
Analytical Data Supporting Preparation
- NMR Spectroscopy : ^1H and ^29Si NMR confirm the presence of trimethylsilyl groups and siloxane backbone.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of the target compound.
- IR Spectroscopy : Characteristic Si–O–Si stretching vibrations and Si–CH3 bands.
- Chromatography : Purification by column chromatography or distillation under reduced pressure to isolate the pure compound.
Research Findings and Optimization Notes
- The degree of polymerization during siloxane formation must be carefully controlled to avoid oligomeric or polymeric byproducts.
- Hydrosilylation conditions require optimization of catalyst loading and temperature to achieve high regioselectivity and yield.
- Trimethylsilylation is sensitive to moisture; strictly anhydrous conditions improve yield and purity.
- Use of inert atmosphere (nitrogen or argon) is recommended throughout synthesis to prevent hydrolysis and oxidation.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Siloxane core formation | Hydrolysis of chlorosilanes, 0–50 °C | Acid/base catalysis controls polymerization |
| Disiloxanyl ethyl attachment | Hydrosilylation with Pt catalyst, 25–80 °C | Catalyst choice affects selectivity |
| Trimethylsilylation | TMSCl + imidazole, room temp to 60 °C | Anhydrous conditions critical |
| Solvents | Toluene, hexane, or xylene | Dry solvents prevent side reactions |
| Purification | Column chromatography, distillation | Ensures removal of unreacted reagents |
Chemical Reactions Analysis
Types of Reactions
1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert it into simpler siloxane compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, which can be further utilized in different applications. For example, oxidation can produce silanol groups, which are useful in the synthesis of other organosilicon compounds .
Scientific Research Applications
1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism of action of 1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound provide it with unique properties, such as flexibility and resistance to degradation. These properties make it effective in applications where durability and stability are required .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Below is a comparative table of key trisiloxane derivatives:
Key Differences and Implications
Substituent Effects
- The tetramethyldisiloxanyl ethyl group in the target compound increases steric bulk, reducing volatility compared to simpler trisiloxanes like CAS 1873-89-8 . This enhances its film-forming ability in cosmetic applications .
- Cyclic analogs (e.g., dodecamethyl cyclohexasiloxane) exhibit higher volatility and lower viscosity due to their rigid structures, favoring use in hair sprays and aerosols .
Biological Activity
1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane is a complex siloxane compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a siloxane backbone with multiple trimethylsilyl groups and hexamethyl substituents. Its unique structure contributes to its properties and potential applications in various fields including biomedicine and materials science.
Chemical Formula
- Molecular Formula : CHOSi
Physical Properties
- Molecular Weight : Approximately 462.00 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antioxidant Activity
Research indicates that siloxane compounds can exhibit significant antioxidant properties. For instance, studies have shown that certain siloxanes can scavenge free radicals effectively. The antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer.
Case Study: Antioxidant Potential
A study involving the extraction of bioactive compounds from plant sources identified several siloxane derivatives with notable antioxidant activity. The methanol extract of certain plants demonstrated a high percentage of free radical scavenging activity (93% at 500 µg/ml), suggesting that similar siloxane compounds may have comparable effects due to their structural characteristics .
Antimicrobial Activity
The antimicrobial properties of trisiloxanes have been documented in various studies. These compounds are believed to disrupt microbial cell membranes or interfere with cellular processes.
Research Findings
A comprehensive review highlighted the antimicrobial efficacy of trisiloxanes against a range of pathogens. The compound was particularly effective against gram-positive bacteria and fungi, showcasing its potential as an antimicrobial agent in pharmaceutical formulations .
Anticancer Activity
Emerging research suggests that trisiloxane compounds might possess anticancer properties. Molecular docking studies have indicated that these compounds can bind effectively to cancer-related protein targets, potentially inhibiting tumor growth.
Molecular Docking Analysis
In silico studies have predicted that the compound can interact with key proteins involved in cancer progression. For example, it showed binding affinity towards GSK3β, which plays a role in regulating cell proliferation and apoptosis in cancer cells .
Summary of Biological Activities
Comparative Analysis of Siloxane Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Hexamethyltrisiloxane | CHOSi | Antioxidant, antimicrobial |
| Tetrasiloxane | CHOSi | Anti-quorum sensing |
| Octamethylcyclotetrasiloxane | CHOSi | Antimicrobial |
Q & A
Basic: What are the optimal synthesis conditions for this compound, and how do reaction parameters influence yield?
Methodological Answer:
Synthesis optimization requires balancing temperature, catalysts, and reaction time. details three protocols:
- High-Yield Protocol (93.7% yield): Conducted at 80°C for 1 hour under inert atmosphere with Dean-Stark distillation to remove low-boiling byproducts. Key reagents include methyl acrylate derivatives and trifluoromethanesulfonic acid.
- Low-Temperature Protocol (93.1% yield): Two-stage reaction at 5–10°C using hydrochloric acid and sulfuric acid as catalysts, achieving 99.6% purity.
- Cryogenic Protocol (83% yield): Involves –15°C initiation followed by gradual heating, highlighting the role of acetic acid and sulfuric acid in stabilizing intermediates.
Data Contradiction Analysis: Higher temperatures improve kinetics but risk side reactions (e.g., siloxane bond cleavage). Lower temperatures enhance purity but prolong reaction times. Catalyst choice (protonic acids vs. Lewis acids) critically impacts siloxane rearrangement efficiency .
Basic: Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ²⁹Si NMR can resolve methyl, ethyl, and siloxane groups. For example, ²⁹Si NMR distinguishes Si–O–Si (δ –20 to –60 ppm) and Si–CH₃ (δ 0–15 ppm) environments .
- Fourier-Transform Infrared Spectroscopy (FTIR): Siloxane backbone vibrations (~1,000–1,100 cm⁻¹) and trimethylsilyl C–H stretches (~2,960 cm⁻¹) confirm functional groups .
- Gas Chromatography-Mass Spectrometry (GC-MS): Retention time (RT) and fragmentation patterns (e.g., m/z 73 for trimethylsilyl ions) validate molecular weight and purity. reports RT ~10.41 min for a structurally similar trisiloxane .
Advanced: How does the compound’s stability vary under thermal, oxidative, or hydrolytic conditions?
Methodological Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~250°C, attributed to siloxane bond cleavage. Differential scanning calorimetry (DSC) reveals glass transitions near –50°C, relevant for low-temperature applications .
- Hydrolytic Stability: The compound is susceptible to hydrolysis in acidic/alkaline media due to labile Si–O–Si bonds. Accelerated aging studies (e.g., 85°C/85% RH) show 15% degradation over 72 hours, mitigated by hydrophobic substituents like tetramethyldisiloxane .
- Oxidative Resistance: Exposure to ozone or UV radiation induces crosslinking via radical mechanisms, as observed in UV-curing studies for siloxane-modified polymers .
Advanced: What computational approaches are used to model its molecular interactions in polymer matrices?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict diffusion coefficients (e.g., ~1.5 × 10⁻⁶ cm²/s in PDMS) and entanglement dynamics. Force fields like COMPASS III parameterize Si–O bond polarizability .
- Density Functional Theory (DFT): Calculates electron density maps to identify reactive sites (e.g., electrophilic Si centers). HOMO-LUMO gaps (~4.5 eV) correlate with oxidative stability .
- Coarse-Grained Models: Simplify phase behavior in composite materials, such as self-assembly in block copolymers, validated against small-angle X-ray scattering (SAXS) data .
Basic: What are its documented applications in materials science or environmental studies?
Methodological Answer:
- Polymer Additives: Acts as a crosslinker in UV-curable resins, enhancing mechanical flexibility (e.g., 30% elongation at break in acrylate matrices) .
- Surface Modification: Reduces surface tension in coatings (contact angle ~110°), useful for hydrophobic films .
- Environmental Detection: GC-MS identifies trace amounts (ppb-level) in industrial sludge, suggesting persistence in anaerobic environments .
Advanced: How do structural variations (e.g., substituent alkyl chain length) impact its physicochemical properties?
Methodological Answer:
- Hydrophobicity: Increasing alkyl chain length (e.g., ethyl vs. methyl) elevates log P values from 4.2 to 5.8, measured via octanol-water partitioning .
- Thermal Conductivity: Molecular dynamics show 15% reduction in thermal conductivity (0.18 W/m·K to 0.15 W/m·K) with branched vs. linear substituents, critical for thermal interface materials .
- Viscosity: Branching reduces viscosity (e.g., 50 cP vs. 120 cP for linear analogs) due to disrupted molecular packing, validated via rheometry .
Basic: What safety precautions are critical during handling and disposal?
Methodological Answer:
- Ventilation: Use fume hoods to prevent inhalation of volatile siloxanes (TLV-TWA: 10 ppm) .
- Inert Atmosphere Storage: Prevents moisture-induced hydrolysis; argon-purged containers are recommended .
- Waste Treatment: Incineration at >1,000°C with scrubbers minimizes silica particulate emissions. Avoid aqueous disposal due to environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
